molecular formula C21H22ClN3O4S B453675 ETHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B453675
M. Wt: 447.9g/mol
InChI Key: OXIAKLAIGOIMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a furan ring, and a cycloheptathiophene ring

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9g/mol

IUPAC Name

ethyl 2-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H22ClN3O4S/c1-2-28-21(27)18-15-6-4-3-5-7-17(15)30-20(18)24-19(26)16-9-8-14(29-16)12-25-11-13(22)10-23-25/h8-11H,2-7,12H2,1H3,(H,24,26)

InChI Key

OXIAKLAIGOIMLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyrazole and furan derivatives. These intermediates are then subjected to a series of condensation and cyclization reactions to form the final product. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Materials Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • Ethyl 2-({5-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to the presence of the chloro-substituted pyrazole ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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